3-(Difluoromethyl)-2-iodoaniline
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Overview
Description
3-(Difluoromethyl)-2-iodoaniline is an organic compound characterized by the presence of difluoromethyl and iodine substituents on an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2-iodoaniline typically involves the introduction of difluoromethyl and iodine groups onto an aniline ring. One common method involves the use of difluoromethylation reagents and iodination reactions. For example, the difluoromethyl group can be introduced using difluorocarbene reagents, while the iodine group can be added through electrophilic iodination .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and iodination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-2-iodoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom or other substituents.
Substitution: The iodine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
3-(Difluoromethyl)-2-iodoaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-iodoaniline involves its interaction with various molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and proteins, influencing their activity and stability. Additionally, the iodine group can participate in halogen bonding, further modulating the compound’s biological effects .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group but differs in its overall structure and functional groups.
Difluoromethionine: Another compound with a difluoromethyl group, used in different biological contexts.
Uniqueness: 3-(Difluoromethyl)-2-iodoaniline is unique due to the combination of difluoromethyl and iodine substituents on an aniline ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
1261454-56-1 |
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Molecular Formula |
C7H6F2IN |
Molecular Weight |
269.03 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-iodoaniline |
InChI |
InChI=1S/C7H6F2IN/c8-7(9)4-2-1-3-5(11)6(4)10/h1-3,7H,11H2 |
InChI Key |
BUFKUAQUTWWXNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)I)C(F)F |
Origin of Product |
United States |
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